molecular formula C8H13FN2O B1477017 Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone CAS No. 2092256-29-4

Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone

Cat. No. B1477017
CAS RN: 2092256-29-4
M. Wt: 172.2 g/mol
InChI Key: NBWSOMCZLPZJAW-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone, also known by its IUPAC name 1-(3-azetidinylcarbonyl)azetidine , is a chemical compound with the molecular formula C8H13FN2O . It belongs to the class of azetidine derivatives and exhibits interesting properties due to its unique structural features .

Scientific Research Applications

Catalytic Asymmetric Synthesis

Azetidine-based compounds, such as enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, have been developed for catalytic asymmetric addition of organozinc reagents to aldehydes. This approach has demonstrated high enantioselectivities in ethylation, methylation, arylation, and alkynylation of aldehydes, highlighting the potential of azetidine derivatives as chiral units for asymmetric induction reactions. The presence of bulky groups, such as the ferrocenyl group, plays a crucial role in achieving high enantioselectivities, suggesting the structural importance of azetidine derivatives in catalysis (Wang et al., 2008).

Synthetic Intermediates for Functionalized Compounds

Azetidinones, including 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones, have been evaluated for their potential as intermediates in synthesizing highly functionalized compounds. The synthesis involves the Staudinger reaction and subsequent reactions leading to ring-opened products. This demonstrates the versatility of azetidinones in organic synthesis, offering pathways to various functionalized structures (Dejaegher & de Kimpe, 2004).

Antimitotic Compounds

Research on azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core has led to the identification of structures with antimitotic properties. Different substituents on the lactam positions have been explored, indicating the potential of azetidin-2-ones in the development of antimitotic agents. This area of research opens avenues for the creation of novel anticancer therapies (Twamley, O’Boyle, & Meegan, 2020).

Chiral Donor–Acceptor Azetines

The synthesis of chiral donor–acceptor azetines and their selective coupling via 3-azetidinones to form amino acid derivatives showcases the potential of azetidine derivatives in peptide and natural product synthesis. The process highlights the broad applicability of azetidine derivatives in the synthesis of biologically relevant compounds, retaining enantiopurity and demonstrating high selectivity (Marichev et al., 2019).

Polymerization of Azetidine

Studies on the cationic polymerization of azetidine have revealed the formation of polymers with a significant proportion of dimeric azetidine as intermediates. The resulting polymers contain tertiary, secondary, and primary amino functions, underscoring the potential of azetidine in polymer science. This research contributes to the understanding of azetidine polymerization kinetics and the structural properties of the resulting polymers (Schacht & Goethals, 1974).

properties

IUPAC Name

azetidin-3-yl-[3-(fluoromethyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FN2O/c9-1-6-4-11(5-6)8(12)7-2-10-3-7/h6-7,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWSOMCZLPZJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N2CC(C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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